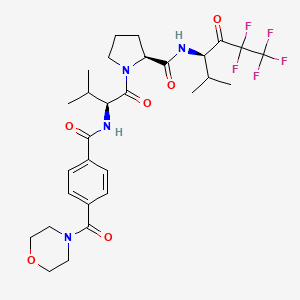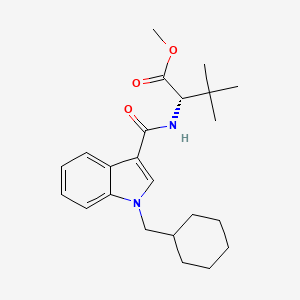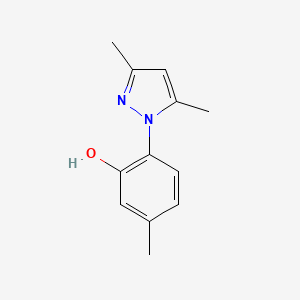
MI-1481
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-1481 is a potent MML1 inhibitor (IC50 = 3.6 nM). MLL1 plays an important role in development of acute leukemia with translocations of the MLL1 gene and in solid tumors. MI-1481 showed very potent inhibition of the menin-MLL1 interaction (IC50 = 3.6 nM), representing the most potent reversible menin-MLL1 inhibitor reported to date. MI-1481 also demonstrates pronounced activity in MLL leukemia cells and in vivo in MLL leukemia models. MI-1481 is a valuable menin-MLL1 inhibitor that can be used for potential therapeutic applications and in further studies regarding the role of menin in cancer.
Scientific Research Applications
Materials Informatics in Industrial Applications
Materials Informatics (MI) has been pivotal in transforming traditional scientific research workflows in materials science, chemistry, and engineering. The initiative at 3M Corporate Research Laboratories exemplifies this transformation by leveraging MI tools and data-driven methodologies for materials research and product development. Systematic data management is essential for building foundations in MI, advancing core technology platforms, and delivering innovative product solutions (Ting & Lipscomb, 2022).
MI in Healthcare
Machine Intelligence (MI) in healthcare signifies a substantial shift towards more informed decision-making and improved outcomes. The National Institutes of Health (NIH) and National Center for Advancing Translational Sciences (NCATS) have highlighted the role of MI in enhancing the efficiency and effectiveness of health research and care ecosystems. MI tools in healthcare can significantly augment clinical research, medical diagnostics, and precision medicine (C. M. Cutillo et al., 2020).
Personalizing Science Education
The application of Multiple Intelligences (MI) theory in education, particularly in science curricula, demonstrates its potential to cater to individual learning needs. By integrating MI theory into the teaching framework, educators can offer a more engaging and student-centered curriculum, potentially leading to higher levels of scientific literacy (Goodnough, 2001).
Domain Mapping in Medical Informatics
In medical informatics, MI encompasses a broad spectrum of research topics, from health information systems to medical knowledge representation and data analysis. Understanding the domain of MI is crucial for recognizing the main areas of research and identifying trends in the field (Schuemie et al., 2009).
Laboratory Environments for MI Students
The MI-Lab initiative focuses on providing a dedicated laboratory environment for medical informatics students. It features essential application systems and a range of data types, enabling students and researchers to gain practical experience and explore new components and technologies in a simulated healthcare and clinical research environment (Brandt et al., 2016).
properties
CAS RN |
1887178-64-4 |
|---|---|
Product Name |
MI-1481 |
Molecular Formula |
C29H30F3N7O2S |
Molecular Weight |
597.66 |
IUPAC Name |
(S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)- methyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |
InChI Key |
JTUOGOXWKQAKOR-NRFANRHFSA-N |
SMILES |
N#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MI-1481; MI 1481; MI1481. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)




![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)


![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
